molecular formula C7H4ClF2NOS B13480467 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile

3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile

Cat. No.: B13480467
M. Wt: 223.63 g/mol
InChI Key: NOEWKRFODITNFU-UHFFFAOYSA-N
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Description

3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is a chemical compound that belongs to the class of organofluorine compounds It features a thiophene ring substituted with a chlorine atom and a difluorohydroxypropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile typically involves multi-step organic reactions. One common approach is to start with 2-chlorothiophene, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyanation to introduce the nitrile group. The difluorohydroxypropanenitrile moiety is then introduced through a reaction with a fluorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiophene: A simpler analog with a chlorine atom on the thiophene ring.

    3,3-Difluoro-2-hydroxypropanenitrile: Lacks the thiophene ring but contains the difluorohydroxypropanenitrile group.

    Thiophene Derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is unique due to the combination of the thiophene ring, chlorine atom, and difluorohydroxypropanenitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C7H4ClF2NOS

Molecular Weight

223.63 g/mol

IUPAC Name

3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile

InChI

InChI=1S/C7H4ClF2NOS/c8-6-4(1-2-13-6)7(9,10)5(12)3-11/h1-2,5,12H

InChI Key

NOEWKRFODITNFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(C(C#N)O)(F)F)Cl

Origin of Product

United States

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